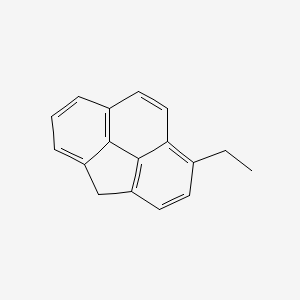

4H-Cyclopenta(def)phenanthrene, ethyl-

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.gov Their inherent structural diversity and rich π-electron systems make them a cornerstone of materials science and organic electronics. nih.govepa.gov PAHs are ubiquitous, formed from both natural and anthropogenic processes, such as the incomplete combustion of organic matter. chemistryviews.org In the realm of advanced chemical research, PAHs are investigated for their potential applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as molecular building blocks for complex supramolecular structures. chemrxiv.orgnist.gov The electronic properties of PAHs, including their HOMO-LUMO gaps, can be tuned through chemical modification, making them highly versatile for various applications. nist.gov

Structural Significance of the 4H-Cyclopenta(def)phenanthrene Scaffold in Organic Chemistry

The 4H-Cyclopenta(def)phenanthrene scaffold is a unique PAH that features a five-membered ring fused to a phenanthrene (B1679779) unit. nist.govresearchgate.net This structural motif imparts a combination of properties from both fluorene (B118485) and phenanthrene. The core scaffold is noted for its planarity and extended π-conjugation, which are crucial for its use in photoactive materials. plantarchives.org Research has shown that the 4H-Cyclopenta(def)phenanthrene unit is a valuable building block for creating blue-light-emitting polymers, a significant area of development in display technology. chemrxiv.org The synthesis of the parent scaffold can be achieved through a multi-step process, often starting from pyrene (B120774). chemrxiv.org

The Role of Ethyl-Substitution in Modulating Reactivity and Properties of PAHs

The introduction of an ethyl group onto a PAH scaffold, creating a compound such as ethyl-4H-Cyclopenta(def)phenanthrene, can significantly modulate its physical and electronic properties. Alkyl substitution in PAHs is known to influence their reactivity. For instance, alkyl groups can enhance the reactivity of PAHs towards certain electrophilic reactions.

While specific experimental data on the reactivity of ethyl-4H-Cyclopenta(def)phenanthrene is not extensively documented in publicly available literature, general principles of organic chemistry suggest that the ethyl group, being electron-donating, would increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack. Furthermore, the ethyl group can improve the solubility of the PAH in organic solvents, which is a critical factor for its processing and application in fabricating thin films for electronic devices. The presence of the ethyl group can also influence the solid-state packing of the molecules, which in turn affects the bulk electronic properties of the material.

Research Gaps and Future Perspectives in Ethylated Cyclopenta(def)phenanthrene Chemistry

The study of ethyl-4H-Cyclopenta(def)phenanthrene is an area with considerable room for exploration. A significant research gap is the lack of detailed, publicly available experimental data on its specific physicochemical properties, including comprehensive spectroscopic and electrochemical characterization. While the synthesis of the parent compound is established, detailed and optimized procedures for the selective ethylation of the 4H-Cyclopenta(def)phenanthrene scaffold are not widely reported.

Future research should focus on the systematic investigation of the synthesis, purification, and characterization of ethyl-4H-Cyclopenta(def)phenanthrene. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and photophysical studies to fully understand its electronic properties. Computational studies could provide valuable insights into its molecular orbital energies and predict its behavior in various applications. Furthermore, exploring the reactivity of this ethylated derivative in various organic reactions could open up new avenues for the synthesis of more complex functional materials. A deeper understanding of the structure-property relationships in ethyl-substituted 4H-Cyclopenta(def)phenanthrene and related derivatives will be crucial for the rational design of next-generation organic electronic materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65319-51-9 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |

InChI |

InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |

InChI Key |

RROTVRKFMUQOHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4h Cyclopenta Def Phenanthrene, Ethyl and Its Derivatives

Multi-Step Organic Synthesis Pathways for the Core 4H-Cyclopenta(def)phenanthrene Structure

Synthesis from Pyrene (B120774) Precursors

A concise, three-step method for the gram-scale synthesis of 4H-Cyclopenta(def)phenanthrene (CPP) from pyrene has been developed, offering an economical and efficient alternative to lengthier methods. chemistryviews.org This pathway utilizes relatively inexpensive and non-hazardous materials. chemistryviews.org The synthesis begins with the oxidation of pyrene to pyrene-4,5-dione. The pivotal step is a ring contraction of the resulting dione (B5365651) to form 4H-cyclopenta[def]phenanthren-4-one (oxoCPP). chemistryviews.org This intermediate can be effectively purified by sublimation directly from the reaction mixture. The final step involves the reduction of oxoCPP to yield the desired 4H-Cyclopenta(def)phenanthrene. chemistryviews.org

Table 1: Synthesis of 4H-Cyclopenta(def)phenanthrene from Pyrene

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Oxidation | Not specified | Pyrene-4,5-dione |

| 2 | Ring Contraction | Not specified | 4H-cyclopenta[def]phenanthren-4-one (oxoCPP) |

| 3 | Reduction | Not specified | 4H-Cyclopenta(def)phenanthrene (CPP) |

Synthesis from 1-Naphthylacetic Acid Pathways

The synthesis commences with the protection of 1-Naphthylacetic acid via esterification to afford ethyl 1-naphthaleneacetate. oup.com This is followed by a mono-alkylation reaction using ethyl acrylate (B77674) in a Michael addition, which proceeds with high yield (97%). oup.com The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid. A crucial step involves the treatment of this diacid with thionyl chloride and subsequently aluminum chloride, which facilitates a simultaneous intramolecular acylation to form both the five- and six-membered rings, yielding a diketone intermediate. oup.com The final step consists of the reduction of this diketone with sodium borohydride, followed by an acid-catalyzed dehydration to furnish 4H-Cyclopenta(def)phenanthrene. oup.com

Table 2: Synthesis of 4H-Cyclopenta(def)phenanthrene from 1-Naphthylacetic Acid

| Step | Starting Material | Reagents/Conditions | Product | Yield |

| 1 | 1-Naphthylacetic acid | Triethyl orthoacetate, Toluene | Ethyl 1-naphthaleneacetate | 98% |

| 2 | Ethyl 1-naphthaleneacetate | Ethyl acrylate, Sodium ethoxide, THF | Diethyl 2-(1-naphthyl)pentanedioate | 97% |

| 3 | Diethyl 2-(1-naphthyl)pentanedioate | NaOH (aq), THF; then HCl (aq) | 2-(1-Naphthyl)pentanedioic acid | 75% |

| 4 | 2-(1-Naphthyl)pentanedioic acid | SOCl₂, then AlCl₃, CH₂Cl₂ | Diketone intermediate | 78% |

| 5 & 6 | Diketone intermediate | 1) NaBH₄, MeOH; 2) p-TsOH, Toluene | 4H-Cyclopenta(def)phenanthrene | 65% |

| Total | 1-Naphthylacetic acid | Six Steps | 4H-Cyclopenta(def)phenanthrene | ~36% |

Derivations from Fluorene (B118485) Skeletons

Table 3: Synthesis of 4H-Cyclopenta(def)phenanthrene from Fluorene Skeleton

| Step | Starting Material | Key Intermediate | Reaction | Product |

| 1 | Diphenic Acid | 4-Fluoreneacetic acid | Preparation of acid chloride | 4-Fluoreneacetyl chloride |

| 2 | 4-Fluoreneacetyl chloride | - | Cyclization with AlCl₃ | 4H-cyclopenta[def]phenanthren-8-ol & 8,9-dione |

| 3 | Mixture from Step 2 | - | Reduction | 4H-Cyclopenta(def)phenanthrene |

Photocyclization of Stilbene (B7821643) Derivatives as a Synthetic Route

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and versatile method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. oup.comacs.org This strategy can be adapted to form the phenanthrene (B1679779) core of CPP. The general mechanism involves the photochemical isomerization of an (E)-stilbene to its corresponding (Z)-isomer under UV irradiation. oup.comresearchgate.net The (Z)-isomer, being sterically constrained, undergoes an intramolecular cyclization to form a transient dihydrophenanthrene intermediate. researchgate.net This intermediate is unstable and is typically trapped through oxidation to yield the stable aromatic phenanthrene structure. researchgate.net Iodine is a common and effective oxidizing agent for this purpose. acs.org By selecting an appropriately substituted stilbene precursor, this photochemical route can be tailored to construct the specific phenanthrene backbone required for CPP. The development of continuous flow photoreactors has improved the scalability and efficiency of this method. oup.com

Intramolecular Cycloaddition Approaches

Intramolecular cycloaddition reactions are powerful tools for constructing complex cyclic systems in a single step. In the context of CPP synthesis, an intramolecular Friedel-Crafts-type dicyclization is a key transformation. As described in the pathway starting from 1-naphthylacetic acid (Section 2.1.2), a dicarboxylic acid precursor is converted to its diacyl chloride and then treated with a Lewis acid like aluminum chloride. oup.com This triggers a tandem intramolecular acylation, where both a five-membered and a six-membered ring are formed simultaneously to create the fused polycyclic skeleton of a CPP precursor. oup.com This efficient construction of the core ring system from a linear precursor highlights the strategic advantage of intramolecular cycloaddition approaches in simplifying complex syntheses.

Targeted Alkylation Strategies for Ethyl-Functionalization

Functionalization of the 4H-Cyclopenta(def)phenanthrene core is essential for tuning its electronic and physical properties for specific applications. The introduction of alkyl groups, such as ethyl groups, at the C4 position (the methylene (B1212753) bridge) is a common strategy. This position is analogous to the C9 position of fluorene, which is known to be acidic. rsc.orgnih.gov

The general strategy for ethyl-functionalization involves the deprotonation of the C4 position of the CPP core using a suitable base, such as potassium tert-butoxide (t-BuOK), to generate a carbanion. rsc.org This nucleophilic carbanion can then be reacted with an electrophilic ethylating agent, for example, ethyl bromide or ethyl iodide, in an Sₙ2 reaction to yield the mono-ethylated derivative. To obtain the diethyl-functionalized product, a second deprotonation and alkylation step can be performed. This approach is supported by the successful synthesis of related compounds like poly(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene), where two bulky alkyl chains are attached at the C4 position to enhance solubility and processability for OLED applications.

Direct Ethylation Methods for the 4H-Cyclopenta(def)phenanthrene Nucleus

Direct ethylation of the 4H-Cyclopenta(def)phenanthrene (CPP) nucleus is primarily achieved through electrophilic aromatic substitution, with the Friedel-Crafts reaction being the most prominent method. wikipedia.orgbyjus.com This class of reactions involves the treatment of the aromatic ring with an ethylating agent, such as an ethyl halide, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

The mechanism for Friedel-Crafts alkylation proceeds in several steps:

Activation of the ethyl halide by the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) to form an electrophilic carbocation or a highly polarized complex. byjus.com

Attack of the electron-rich CPP aromatic ring on the ethyl carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. numberanalytics.com

Deprotonation of the arenium ion, which restores aromaticity to the ring and releases a proton. This proton typically combines with the displaced halide to form a hydrogen halide, regenerating the Lewis acid catalyst. byjus.com

The reactivity and regioselectivity of the substitution on the CPP core are influenced by the electron density of the different positions on the phenanthrene framework. Studies on the related phenanthrene molecule show that Friedel-Crafts acylation, a similar reaction, yields a mixture of isomers, with the substitution pattern being highly dependent on reaction conditions such as the solvent and catalyst used. rsc.org For instance, acetylation of phenanthrene can yield 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the major product varying from the 9-isomer in ethylene (B1197577) dichloride to the 3-isomer in nitrobenzene (B124822). rsc.org A similar distribution of isomers would be anticipated for the direct ethylation of CPP, with specific positions being favored based on electronic and steric factors.

| Solvent | Major Isomer Product | Yield of Major Isomer |

|---|---|---|

| Ethylene Dichloride | 9-acetylphenanthrene | 54% |

| Nitrobenzene | 3-acetylphenanthrene | 65% |

| Nitromethane | 3-acetylphenanthrene | 64% |

| Carbon Disulphide | 3-acetylphenanthrene | 39–50% |

| Chloroform (B151607) | Equal amounts of 3- and 9-isomers | 37% each |

Introduction of Ethyl Groups via Precursor Modification

An alternative and often more selective strategy for synthesizing ethylated CPP derivatives involves modifying a precursor molecule before the final ring system is constructed. This approach provides greater control over the final position of the ethyl group, avoiding the formation of isomeric mixtures common in direct electrophilic substitutions.

Several synthetic routes to the core CPP skeleton have been established, starting from readily available materials like acenaphthene, pyrene, or 1-naphthylacetic acid. chemistryviews.orgoup.comtandfonline.com These pathways can be adapted to introduce an ethyl group at a specific location.

Another powerful demonstration of this strategy is the synthesis of poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), a polymer designed for blue organic light-emitting diodes (OLEDs). researchgate.net The synthesis of the monomer for this polymer necessarily involves creating a CPP molecule with alkyl groups (in this case, two 2-ethylhexyl groups) at the C4 position. This is achieved by functionalizing a precursor to the CPP ring system, ensuring the alkyl chains are precisely placed before the final polycyclic structure is formed.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer reagents, greener solvents, and more efficient catalytic systems. orientjchem.org These principles are increasingly being applied to the synthesis of PAHs.

Visible-Light-Induced Photocatalytic Syntheses

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. acs.org This technology utilizes a photocatalyst that absorbs visible light to generate excited states capable of initiating single-electron transfer (SET) processes. acs.org While specific examples detailing the direct ethylation of CPP using this method are nascent, the principles have been widely demonstrated for various transformations on aromatic compounds.

For instance, photocatalytic systems are used for the oxidation of aromatic hydrocarbons and the degradation of PAH pollutants. mdpi.comnih.govnih.gov More synthetically relevant, photocatalysis has been employed for C–H functionalization and other bond-forming reactions. A silicon-assisted C–O bond fragmentation strategy has been developed using photoredox catalysis to deprotect aryl alkyl ethers, demonstrating precise bond cleavage under photochemical conditions. acs.org Such strategies could potentially be adapted for C-H ethylation on a CPP scaffold by generating ethyl radicals that could then be added to the aromatic core.

Electrochemical Synthesis and Flow Chemistry Techniques for PAHs

Electrochemical synthesis represents a clean and efficient alternative to traditional methods for constructing PAHs. nih.gov It replaces stoichiometric chemical oxidants with electricity, minimizing waste. Electrochemistry has been successfully used for intramolecular dehydrogenative annulations, similar to the conventional Scholl reaction, but under much milder conditions and without strong acids. nih.gov These reactions proceed via electro-oxidative processes, releasing molecular hydrogen as the only byproduct. nih.gov

Flow chemistry, particularly when combined with electrochemistry, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This technology is well-suited for the synthesis of PAHs, as it allows for safe handling of reactive intermediates and can improve reaction yields and selectivity. rsc.org The synthesis of polycyclic aromatic quinones from polycyclic aromatic phenols has been demonstrated in a microfluidic electrochemical cell, highlighting the utility of flow techniques for modifying PAH structures. beilstein-journals.org These advanced methods could be applied to the cyclization of ethyl-substituted precursors to form ethyl-CPP, offering a scalable and sustainable production route.

Utilization of Environmentally Benign Solvents and Catalysts

The choice of solvents and catalysts is critical to the sustainability of a chemical process. Traditional PAH synthesis often relies on hazardous solvents and stoichiometric, non-recyclable catalysts. nih.gov Green chemistry seeks to replace these with environmentally benign alternatives.

Green Solvents: Research has shown the efficacy of various green solvents for reactions involving PAHs.

Ionic Liquids (ILs) : These have been used as media for the microwave-assisted extraction of PAHs, demonstrating their potential as alternative reaction solvents. acs.orgresearchgate.net

Deep Eutectic Solvents (DES) : Novel hydrophobic DES synthesized from natural compounds like thymol (B1683141) and decanoic acid have been successfully used as extraction media for PAHs. nih.gov

Bio-based Solvents : Eucalyptus oil has been investigated as a greener solvent for the extraction of hydrophobic contaminants like PAHs from environmental samples. csu.edu.au

Water and Ethanol (B145695) : Synergistic solvent systems using water and ethanol have been developed for aerobic C–H functionalization, highlighting their potential as green media for catalytic reactions. nih.gov

Benign Catalysts: Replacing traditional Lewis acids or oxidants with recyclable, non-toxic catalysts is a key goal.

Supported Catalysts : Heteropolyacids (HPAs) supported on materials like zirconia are thermally stable, reusable solid acid catalysts for various organic transformations. researchgate.net Palladium catalysts supported on materials like γ-alumina have been used for the hydrogenation of PAHs in supercritical carbon dioxide, a green solvent. rsc.org

Reusable Catalysts : Rhodium-based catalysts have been used for hydrogenation reactions using an aluminum-water system as a benign hydrogen source. researchgate.net

| Category | Example | Application/Potential Use | Reference |

|---|---|---|---|

| Green Solvents | Ionic Liquids (e.g., BmimBr) | Microwave-assisted extraction of PAHs | acs.org |

| Deep Eutectic Solvents (from thymol) | Extraction of PAHs from aqueous samples | nih.gov | |

| Ethanol/Water | Aerobic allylic C–H functionalization | nih.gov | |

| Benign Catalysts | Supported Heteropolyacids (HPAs) | Solid acid catalysts for alkylation/acylation | researchgate.net |

| Supported Palladium | PAH hydrogenation in supercritical CO₂ | rsc.org |

Cascade and Domino Reactions for Complex Ethylated Architectures

The synthesis of complex polycyclic aromatic structures can benefit significantly from cascade strategies. For example, new palladium-catalyzed cascade reactions have been developed to convert bromoenediynes and bromodienynes into strained aromatic polycycles in a single step. nih.gov Another approach involves a palladium-catalyzed [3+3] annulation to build large PAHs from smaller aromatic fragments. rsc.org

While a specific cascade reaction for ethyl-4H-Cyclopenta(def)phenanthrene has not been explicitly reported, these principles can be applied to its design. A hypothetical cascade could involve an intermolecular reaction to join an ethyl-containing fragment to a phenanthrene precursor, followed by an intramolecular cyclization sequence to form the fused five-membered ring. Such a strategy would enable the rapid construction of complex, functionalized CPP-based architectures from simple starting materials, representing a frontier in the efficient synthesis of advanced materials.

Functional Group Interconversions and Post-Synthetic Modifications on Ethylated Scaffolds

The ethyl group on the 4H-cyclopenta[def]phenanthrene scaffold serves as a versatile handle for a variety of post-synthetic modifications. These transformations are crucial for fine-tuning the electronic properties, solubility, and solid-state packing of the parent molecule, thereby enabling its application in advanced materials and organic electronics. The reactivity of the ethylated scaffold can be broadly categorized into two main areas: reactions involving the ethyl substituent and electrophilic substitutions on the aromatic core.

Transformations of the Ethyl Group

The benzylic position of the ethyl group is particularly susceptible to oxidation, offering a direct route to introduce new functional groups. The nature of the product can be controlled by the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents can convert the ethyl group into an acetyl or even a carboxylic acid group. For instance, treatment of an ethyl-substituted polycyclic aromatic hydrocarbon (PAH) with a strong oxidant like chromic acid typically leads to the formation of a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org This transformation proceeds via the initial oxidation of the benzylic carbon.

For the selective oxidation to an acetyl group, milder and more controlled conditions are necessary. While specific examples for ethyl-4H-cyclopenta[def]phenanthrene are not extensively documented in publicly available literature, analogous transformations on other aromatic systems suggest the feasibility of such conversions.

Table 1: Representative Oxidation Reactions of the Ethyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl-4H-cyclopenta[def]phenanthrene | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 4H-Cyclopenta[def]phenanthrene-X-carboxylic acid | Side-chain oxidation |

| Ethyl-4H-cyclopenta[def]phenanthrene | Mild Oxidant (e.g., CrO₃/acetic acid) | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-one | Benzylic oxidation |

Note: The position of the ethyl group (represented by 'X') on the 4H-cyclopenta[def]phenanthrene core will determine the exact isomer of the product.

The introduction of a hydroxyl group at the benzylic position of the ethyl substituent can be achieved through various synthetic strategies, including enzymatic and chemoenzymatic methods. Cytochrome P450 monooxygenases, for example, have been shown to be effective for the selective hydroxylation of benzylic C-H bonds in a range of aromatic compounds. rsc.org These biocatalytic approaches are attractive due to their high selectivity and mild reaction conditions.

More recently, combined photoredox and enzymatic catalysis has emerged as a powerful tool for the enantioselective hydroxylation of benzylic C-H bonds. nih.gov This method offers a streamlined route to chiral benzylic alcohols, which are valuable building blocks in asymmetric synthesis.

Table 2: Methods for Benzylic Hydroxylation

| Method | Catalyst/Reagent | Product | Key Features |

| Biocatalysis | Cytochrome P450 variants | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | High selectivity, mild conditions |

| Photoredox/Enzymatic Catalysis | Acr⁺-Mes ClO₄⁻ / Enzyme | Enantioenriched 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | High enantioselectivity, broad substrate scope |

| Chemical Oxidation | Bis(methanesulfonyl) peroxide | 1-(4H-Cyclopenta[def]phenanthren-X-yl)ethan-1-ol | Avoids over-oxidation to ketone |

Electrophilic Substitution on the Aromatic Core

The 4H-cyclopenta[def]phenanthrene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the core structure. The ethyl group, being an activating, ortho-, para-directing group, influences the regioselectivity of these reactions. nih.gov However, the complex nature of this polycyclic system can lead to mixtures of products.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The conditions for these reactions can be tailored to favor specific isomers. For instance, in the case of phenanthrene, sulfonation can yield different products depending on the reaction temperature. researchgate.net

Table 3: Potential Electrophilic Substitution Reactions on Ethylated Scaffolds

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitro-ethyl-4H-cyclopenta[def]phenanthrene isomers |

| Bromination | Br₂/FeBr₃ | Bromo-ethyl-4H-cyclopenta[def]phenanthrene isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-ethyl-4H-cyclopenta[def]phenanthrene isomers |

Further functionalization of the resulting products can lead to a wide array of derivatives with tailored properties for specific applications.

Mechanistic Investigations of Chemical Transformations of 4h Cyclopenta Def Phenanthrene, Ethyl

Electrophilic Substitution Reactions on the Ethylated Cyclopenta(def)phenanthrene Ring System

The presence of an ethyl group, an activating and ortho-, para-directing substituent, on the 4H-cyclopenta(def)phenanthrene ring system is anticipated to significantly influence the regioselectivity of electrophilic substitution reactions.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. wikipedia.org Studies on the parent compound, 4H-cyclopenta(def)phenanthrene, have shown that the reaction conditions, particularly the solvent, play a crucial role in determining the product distribution. acs.org

When 4H-cyclopenta(def)phenanthrene is acetylated in chloroform (B151607) or ethylene (B1197577) dichloride, the primary product is the 1-acetyl derivative, with smaller amounts of the 2-, 3-, and 8-acetyl isomers. acs.org However, when the reaction is conducted in nitrobenzene (B124822) or nitromethane, the 1- and 3-acetyl derivatives are the main products. acs.org The yield of the 8-acetyl isomer is consistently low across these conditions. acs.org

For an ethylated derivative such as 8-ethyl-4H-cyclopenta(def)phenanthrene, the ethyl group would further direct incoming electrophiles. nih.gov Given the directing effect of the ethyl group, Friedel-Crafts acylation would be expected to favor substitution at positions ortho and para to the ethyl group. The specific outcome would depend on the position of the ethyl group on the ring system.

Table 1: Product Distribution in the Friedel-Crafts Acetylation of 4H-Cyclopenta(def)phenanthrene in Different Solvents

| Solvent | 1-acetyl- | 2-acetyl- | 3-acetyl- | 8-acetyl- |

|---|---|---|---|---|

| Chloroform | Major | Minor | Minor | Minor |

| Ethylene Dichloride | Major | Minor | Minor | Minor |

| Nitrobenzene | Major | - | Major | Minor |

| Nitromethane | Major | - | Major | Minor |

The regioselectivity in electrophilic substitution reactions of polycyclic aromatic hydrocarbons is governed by the relative stability of the carbocation intermediates (arenium ions). libretexts.org For 4H-cyclopenta(def)phenanthrene, substitution at the 1-position is generally favored because the intermediate can be stabilized by resonance structures that maintain a complete benzene (B151609) ring. libretexts.org

Oxidative Transformations of Ethylated Cyclopenta(def)phenanthrenes

The oxidation of ethylated cyclopenta(def)phenanthrenes can occur at the phenanthrene (B1679779) nucleus, the five-membered ring, or the ethyl substituent, depending on the oxidizing agent and reaction conditions.

Selective oxidation of similar polycyclic systems has been achieved using various reagents. For example, the oxidation of 15,16-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl homologue with chromic acid primarily yields the corresponding 15-ketones. rsc.org The position of attack is highly dependent on the oxidant used. rsc.org In the case of ethyl-4H-cyclopenta(def)phenanthrene, selective oxidation of the methylene (B1212753) bridge (C4) could potentially yield the corresponding ketone, 4-oxo-ethyl-4H-cyclopenta(def)phenanthrene. Alternatively, oxidation of the ethyl group could lead to the corresponding acetyl derivative or carboxylic acid. Stronger oxidizing agents might lead to the cleavage of the aromatic rings.

A concise, three-step synthesis of the parent 4H-cyclopenta[def]phenanthrene has been developed starting from pyrene (B120774), which involves an oxidation step to form a dione (B5365651), followed by ring contraction and reduction. chemistryviews.org This highlights the potential for targeted oxidative transformations of the core structure.

Electrochemical methods offer a controlled way to study the oxidation of complex organic molecules. The electrochemical oxidation of PAHs typically involves the removal of one or more electrons to form radical cations or dications, which can then undergo further reactions such as dimerization or reaction with nucleophiles. The oxidation potential would be influenced by the presence of the electron-donating ethyl group, which would likely lower the potential required for oxidation compared to the unsubstituted parent compound. The specific mechanism and resulting products would depend on the solvent, electrolyte, and electrode material used.

Reductive Transformations and Hydrogenation Pathways

The reduction of ethyl-4H-cyclopenta(def)phenanthrene can lead to a variety of partially or fully hydrogenated products. The phenanthrene moiety is susceptible to hydrogenation, and the specific products formed will depend on the catalyst and reaction conditions.

Catalytic hydrogenation of phenanthrene itself can proceed through various intermediates, including di-, tetra-, hexa-, and octahydrophenanthrenes, eventually leading to perhydrophenanthrene. mdpi.com The hydrogenation of phenanthrene over certain catalysts has been shown to proceed via the formation of 9,10-dihydrophenanthrene (B48381) as an initial step. mdpi.com

For ethyl-4H-cyclopenta(def)phenanthrene, catalytic hydrogenation would likely proceed in a stepwise manner, with the saturation of the aromatic rings. The presence of the ethyl group is not expected to significantly alter the fundamental hydrogenation pathways of the aromatic core, though it may influence the rate and selectivity of the reaction to some extent due to steric and electronic effects. The final product distribution will be a complex function of the catalyst, temperature, and hydrogen pressure. A reduction step is the final part of a recently developed three-step synthesis of 4H-cyclopenta[def]phenanthrene. chemistryviews.org

Catalytic Hydrogenation Products and Stereochemistry

The catalytic hydrogenation of 4H-cyclopenta(def)phenanthrene and its derivatives is a key transformation that alters its aromaticity and three-dimensional structure. While specific studies on ethyl-4H-cyclopenta(def)phenanthrene are not extensively detailed in the reviewed literature, the hydrogenation of the parent compound, 4H-cyclopenta(def)phenanthrene, provides a foundational understanding.

Catalytic hydrogenation of 4H-cyclopenta(def)phenanthrene over a Raney nickel catalyst yields 8,9-dihydro-4H-cyclopenta[def]phenanthrene and 1,2,3,3a-tetrahydro-4H-cyclopenta[def]phenanthrene. oup.com Further reduction of these intermediates leads to the formation of two diastereomers of 1,2,3,3a,8,9,9a,9b-octahydro-4H-cyclopenta[def]phenanthrene: the cis-3a-cis-9a and the trans-3a-cis-9a isomers. oup.com The use of a palladium catalyst primarily results in the dihydro compound, whereas a platinum catalyst produces a product distribution similar to that of Raney nickel. oup.com

The presence of an ethyl group on the 4H-cyclopenta(def)phenanthrene skeleton is expected to influence the regioselectivity and stereochemistry of the hydrogenation. The steric hindrance and electronic effects of the ethyl group could direct the approach of hydrogen to the catalyst surface, potentially favoring the formation of specific isomers. For instance, in the hydrogenation of phenanthrene, a related polycyclic aromatic hydrocarbon, the saturation of the final aromatic ring is often the most challenging step due to steric hindrance and competitive adsorption of partially hydrogenated intermediates. nih.gov A similar challenge would be anticipated in the complete hydrogenation of ethyl-4H-cyclopenta(def)phenanthrene.

Table 1: Products of Catalytic Hydrogenation of 4H-Cyclopenta[def]phenanthrene

| Catalyst | Products | Stereochemistry |

|---|---|---|

| Raney Nickel | 8,9-dihydro-4H-cyclopenta[def]phenanthrene, 1,2,3,3a-tetrahydro-4H-cyclopenta[def]phenanthrene, 1,2,3,3a,8,9,9a,9b-octahydro-4H-cyclopenta[def]phenanthrene | cis-3a-cis-9a and trans-3a-cis-9a diastereomers for the octahydro product |

| Palladium | 8,9-dihydro-4H-cyclopenta[def]phenanthrene | Not specified |

| Platinum | Products analogous to Raney Nickel | Not specified |

Nucleophilic Reactivity and Additions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of 4H-cyclopenta(def)phenanthrene systems, the introduction of an α,β-unsaturated moiety is a prerequisite for such reactions. The parent compound itself is not a direct substrate for Michael additions. However, its derivatives, such as 4H-cyclopenta[def]phenanthren-4-one, possess the necessary functionality. nih.gov

The nucleophilic reactivity of these systems can be further enhanced. Aza-Michael addition reactions, for example, have been shown to be significantly accelerated in microdroplets without the need for traditional catalysts. nih.govnih.gov This methodology has been successfully applied in various synthetic contexts, including the synthesis of complex molecules. rsc.org While direct examples involving ethyl-4H-cyclopenta(def)phenanthrene are not prominent in the literature, the principles of Michael additions on related systems suggest that an ethyl-substituted 4H-cyclopenta[def]phenanthren-4-one would be a viable acceptor for a range of nucleophiles. The ethyl group's electronic contribution (weakly electron-donating) might slightly modulate the reactivity of the enone system, but it is not expected to inhibit the reaction.

Table 2: Key Aspects of Michael Addition Reactions Relevant to 4H-Cyclopenta[def]phenanthrene Systems

| Reaction Type | Key Features | Potential Substrates |

|---|---|---|

| Michael Addition | 1,4-conjugate addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound. organic-chemistry.org | 4H-cyclopenta[def]phenanthren-4-one derivatives. |

| Aza-Michael Addition | Addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. Can be accelerated in microdroplets. nih.govnih.gov | Aza-derivatives of 4H-cyclopenta[def]phenanthrene with an unsaturated system. |

Rearrangement Reactions and Isomerization Pathways

Ring contraction reactions offer a pathway to novel molecular architectures. For cyclopenta-fused polycyclic aromatic hydrocarbons, these rearrangements can be induced by various stimuli. A notable example is the formation of oxo-4H-cyclopenta[def]phenanthrene via a ring contraction of a dione precursor, which serves as a key step in a concise, gram-scale synthesis of 4H-cyclopenta[def]phenanthrene. chemistryviews.org Photochemical methods have also been employed to induce ring contractions in saturated heterocycles, suggesting that similar transformations could be explored for derivatives of 4H-cyclopenta(def)phenanthrene. nih.gov

Thermally induced ring contractions have been observed in cyclooctatetraene (B1213319) derivatives, leading to the formation of polycyclic aromatic hydrocarbons with six-membered rings at their core. digitellinc.com In some cases, ring contraction is a competing pathway during on-surface synthesis, where a cyclooctatetraene derivative, instead of planarizing, undergoes a selective ring contraction. digitellinc.com Investigations into the cyclodehydrogenation of benzo-fused cyclooctatetraene derivatives on a Au(111) surface have also revealed ring contraction as a significant reaction pathway. nih.gov The presence of an ethyl group on the 4H-cyclopenta(def)phenanthrene framework could influence the stability of intermediates and transition states in potential ring contraction pathways, thereby affecting the reaction's feasibility and outcome.

The thermal behavior of polycyclic aromatic hydrocarbons is of great interest in understanding their environmental fate and in the development of high-temperature materials. acs.org Upon irradiation or under thermal stress, PAHs can undergo a variety of processes, including ionization, dehydrogenation, fragmentation, and isomerization. nih.gov The fragmentation of PAHs often involves the loss of small molecules like acetylene (B1199291) (C2H2). nih.gov

For ethyl-substituted PAHs, thermal degradation can lead to the scission of the ethyl group, producing ethylbenzene, toluene, and styrene (B11656) as observed in the thermal degradation of styrene-butadiene copolymer. researchgate.net The fragmentation patterns of the parent 4H-cyclopenta[def]phenanthrene have been studied by mass spectrometry, providing insights into its stability and decomposition pathways. nist.govnist.gov It is plausible that under thermal conditions, ethyl-4H-cyclopenta(def)phenanthrene would undergo fragmentation through the loss of the ethyl group or through the cleavage of the aromatic core, with the specific pathways being dependent on the temperature and reaction environment. researchgate.net Thermal rearrangements of aromatic compounds can also lead to isomerization, forming more stable isomers. acs.org

Table 3: Mass Spectral Fragmentation of 4H-Cyclopenta[def]phenanthren-4-one

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Ionization Mode |

|---|---|---|---|

| 205.0648 [M+H]+ | 35% | 177.0701, 206.0681, 195.0807, 176.0617 | APCI, Positive |

| 205.0648 [M+H]+ | 35% | 177.0699, 176.0616 | ESI, Positive |

Data sourced from PubChem CID 21963. nih.gov

Metal-Catalyzed Functionalization and C-H Activation on Ethylated PAHs

Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom- and step-economical approach to the synthesis of complex molecules. dmaiti.comresearchgate.net This strategy is particularly relevant for the functionalization of PAHs and their alkylated derivatives. rsc.org

The C-H bonds on the aromatic core and on the ethyl substituent of ethyl-4H-cyclopenta(def)phenanthrene are potential targets for metal-catalyzed functionalization. Transition metals such as palladium, rhodium, and ruthenium are commonly employed for these transformations. rsc.orgnih.gov The regioselectivity of the C-H activation can often be controlled by using directing groups that position the metal catalyst in proximity to a specific C-H bond. However, non-directed C-H activation is also a valuable strategy for regioselective functionalization. dmaiti.com

The use of additives can significantly influence the efficiency and selectivity of these reactions. researchgate.net For ethylated PAHs, C-H activation can occur at the aromatic rings or at the ethyl group, leading to a variety of functionalized products. For instance, palladium-catalyzed C-H olefination with unactivated, aliphatic alkenes has been demonstrated, which could be applicable to the ethyl group of ethyl-4H-cyclopenta(def)phenanthrene. dmaiti.com The development of these methodologies holds promise for the synthesis of novel derivatives of ethyl-4H-cyclopenta(def)phenanthrene with tailored properties for applications in materials science and medicinal chemistry. dmaiti.com

Advanced Spectroscopic and Analytical Characterization of 4h Cyclopenta Def Phenanthrene, Ethyl Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Analysis of Ethyl Groups

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For ethyl-substituted 4H-cyclopenta(def)phenanthrene, NMR is indispensable for confirming the position of the ethyl group on the aromatic framework.

The ¹H NMR spectrum of an ethylated 4H-cyclopenta(def)phenanthrene would exhibit characteristic signals for both the aromatic core and the ethyl substituent. The parent compound, 4H-cyclopenta(def)phenanthrene, shows aromatic proton signals in the range of δ 7.6-7.9 ppm and a distinctive signal for the methylene (B1212753) bridge protons (C4-H) around δ 4.3 ppm. docbrown.info

Upon ethylation, new signals corresponding to the ethyl group would appear. These typically consist of:

A quartet in the downfield aliphatic region (approx. δ 2.5-3.0 ppm) for the methylene protons (-CH₂-), which are deshielded by the adjacent aromatic ring.

A triplet in the upfield aliphatic region (approx. δ 1.2-1.5 ppm) for the methyl protons (-CH₃).

The integration of these signals would correspond to a 2:3 ratio, confirming the ethyl group's presence. The chemical shifts of the remaining aromatic protons would also be altered depending on the ethyl group's position, providing further structural clues.

In ¹³C NMR spectroscopy, the ethyl group introduces two new aliphatic signals, typically around δ 25-30 ppm for the benzylic carbon and δ 15-20 ppm for the terminal methyl carbon. The aromatic region of the spectrum would show a full set of signals for the 15 carbons of the core, with the chemical shift of the carbon atom directly bonded to the ethyl group being significantly affected.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 8-ethyl-4H-cyclopenta(def)phenanthrene

| Atom Group | Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Aromatic | 7.5 - 8.0 | 120 - 135 |

| Methylene Bridge (C4) | Aliphatic | ~4.3 | ~37 |

| Ethyl (-CH₂-) | Aliphatic | 2.5 - 3.0 (quartet) | 25 - 30 |

Note: Data for the aromatic core is based on the parent compound 4H-cyclopenta(def)phenanthrene. docbrown.info Expected shifts for the ethyl group are based on general principles for alkyl-substituted PAHs.

To unambiguously assign the structure and confirm the exact position of the ethyl group, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A clear cross-peak between the ethyl group's methylene quartet and its methyl triplet would definitively establish their connectivity. Furthermore, couplings between the benzylic methylene protons and adjacent aromatic protons could help pinpoint the substitution site.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign the specific ¹³C signal to each protonated carbon, linking the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying the point of attachment. Correlations would be expected from the ethyl group's methylene protons to the aromatic carbons at the point of substitution and the adjacent carbons, providing definitive proof of the ethyl group's position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For a compound like 8-ethyl-4H-cyclopenta(def)phenanthrene, the molecular formula is C₁₇H₁₄. nih.gov HRMS can confirm this formula by providing an experimental mass that matches the calculated exact mass.

Table 2: HRMS Data for 8-ethyl-4H-cyclopenta(def)phenanthrene

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ nih.gov |

| Calculated Exact Mass | 218.1096 |

Note: The calculated exact mass is for the monoisotopic species.

In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For ethyl-substituted PAHs, a characteristic fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage. This process results in the formation of a highly stable benzylic-type cation. This fragment is often the base peak or a very prominent peak in the spectrum. The parent molecular ion (M⁺) is also typically observed with high intensity. nih.govca.gov Further fragmentation can occur through the loss of acetylene (B1199291) (C₂H₂) units, a common pathway for the breakdown of the polycyclic core. nih.gov

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Emission Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of PAHs like 4H-cyclopenta(def)phenanthrene are characterized by multiple absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. nist.govnist.gov The addition of an ethyl group, which acts as a weak electron-donating group, typically causes a small bathochromic (red) shift in the absorption maxima compared to the parent compound. This is due to a slight destabilization of the highest occupied molecular orbital (HOMO). researchgate.net

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light. Many PAHs are fluorescent, emitting light as the molecule relaxes from an excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength) due to energy loss prior to emission. The position and intensity of the emission are sensitive to the molecular structure and its environment.

Table 3: Representative UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 4H-Cyclopenta[def]phenanthrene | Cyclohexane | 235, 243, 253, 277, 288, 321, 336 nist.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis, including C-H Vibrations of Ethyl Groups

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of an ethylated 4H-cyclopenta(def)phenanthrene will contain bands characteristic of both the aromatic core and the ethyl substituent. orgchemboulder.com

Key expected vibrational modes include:

Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's CH₂ and CH₃ units. docbrown.infoyoutube.com

Aromatic C=C Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring. pressbooks.pub

Aliphatic C-H Bend: Bending (scissoring) vibrations for the CH₂ group appear around 1450-1470 cm⁻¹, while the CH₃ group shows a characteristic bend around 1375 cm⁻¹. libretexts.org

Aromatic C-H Out-of-Plane (oop) Bending: Strong bands in the 675-900 cm⁻¹ region, the pattern of which can be diagnostic of the substitution pattern on the aromatic rings. orgchemboulder.com

Table 4: Key IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3030 - 3100 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2975 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend | Aliphatic (CH₂) | ~1465 |

| C-H Bend | Aliphatic (CH₃) | ~1375 |

X-ray Crystallography for Solid-State Structural Elucidation of Ethylated Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While crystallographic data for an ethylated 4H-cyclopenta(def)phenanthrene derivative is not widely available, data for the closely related 4H-cyclopenta[def]phenanthren-4-one exists (CCDC Number: 747207). nih.gov

Analysis of this related structure reveals that the core 4H-cyclopenta(def)phenanthrene system is nearly planar. For an ethylated derivative, a crystal structure would confirm this planarity and reveal key parameters such as:

Precise bond lengths and angles for the entire molecule.

The conformation of the ethyl group relative to the aromatic plane.

Intermolecular interactions in the solid state, such as π-π stacking, which govern the crystal packing.

This information is crucial for understanding the material's solid-state properties and for computational modeling efforts.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in elucidating the electronic properties of novel organic materials. For ethyl-substituted 4H-Cyclopenta(def)phenanthrene, these techniques would provide crucial insights into its potential applications in organic electronics.

Cyclic Voltammetry for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of electroactive species. For an ethyl-substituted 4H-Cyclopenta(def)phenanthrene, a CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode. The resulting voltammogram, a plot of current versus applied potential, would reveal the oxidation and reduction potentials of the molecule.

From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These values are critical for designing and evaluating materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, as they determine the efficiency of charge injection, transport, and recombination. For instance, novel blue emitters based on the 4H-cyclopenta[def]phenanthrene core have been synthesized and characterized for their high thermal stability and efficiency in OLEDs. researchgate.net The introduction of an ethyl group is expected to subtly modify these energy levels through inductive effects, potentially fine-tuning the material's electronic properties for specific applications.

Table 1: Hypothetical Electrochemical Data for 4H-Cyclopenta(def)phenanthrene, ethyl-

| Property | Expected Value | Significance |

| Oxidation Potential (Eox) vs. Fc/Fc+ | 0.8 - 1.2 V | Correlates to HOMO energy level |

| Reduction Potential (Ered) vs. Fc/Fc+ | -1.8 to -2.2 V | Correlates to LUMO energy level |

| HOMO Energy Level | -5.1 to -5.5 eV | Influences hole injection/extraction |

| LUMO Energy Level | -2.3 to -2.7 eV | Influences electron injection/extraction |

| Electrochemical Band Gap | 2.8 - 3.0 eV | Determines absorption/emission properties |

Note: The values in this table are hypothetical and based on typical ranges for similar polycyclic aromatic hydrocarbons. Actual experimental values would be required for precise characterization.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. For ethyl-substituted 4H-Cyclopenta(def)phenanthrene, both gas and liquid chromatography would play essential roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds within a mixture. In the context of synthesizing ethyl-substituted 4H-Cyclopenta(def)phenanthrene, GC-MS would be instrumental in monitoring the reaction progress and identifying potential byproducts. The NIST Mass Spectrometry Data Center provides reference spectra for the parent compound, 4H-Cyclopenta[def]phenanthrene, which would be a valuable resource for identifying the core structure in a GC-MS analysis. nih.gov

A sample containing the target compound would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. The molecular ion peak would confirm the molecular weight of the ethyl-substituted derivative (C17H14, 218.29 g/mol ). nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and quantification of organic compounds, particularly those that are not sufficiently volatile or stable for GC analysis. For the purification of synthesized ethyl-substituted 4H-Cyclopenta(def)phenanthrene, a preparative HPLC system would be employed. The crude product would be dissolved in a suitable solvent and injected into the HPLC system. By selecting the appropriate stationary and mobile phases, the target compound can be separated from impurities.

Once purified, analytical HPLC can be used to assess the compound's purity with high accuracy. A calibration curve can be generated using standards of known concentration to quantify the amount of the compound in a sample. The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Table 2: Expected Chromatographic Parameters for 4H-Cyclopenta(def)phenanthrene, ethyl-

| Technique | Parameter | Expected Observation | Purpose |

| GC-MS | Retention Index | Dependent on column and conditions | Separation from isomers and byproducts |

| Mass Spectrum (m/z) | Molecular Ion at 218; characteristic fragments | Structural confirmation | |

| HPLC | Retention Time | Dependent on column and mobile phase | Purity assessment and quantification |

| UV-Vis Detector | Absorption maxima in the UV region | Detection and quantification |

Note: The specific retention times and indices would need to be determined experimentally.

Computational and Theoretical Studies on 4h Cyclopenta Def Phenanthrene, Ethyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules like 4H-Cyclopenta(def)phenanthrene, ethyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecular orbitals and potential reaction pathways.

Prediction of Electronic Energy Levels and Orbital Interactions

Theoretical studies on the parent compound, 4H-Cyclopenta(def)phenanthrene, have established its electronic characteristics. It is categorized as a phenanthrene-edge-type hydrocarbon. This classification is based on the distribution of its frontier molecular orbitals, which are spread across the carbon framework. This is in contrast to acene-edge systems where these orbitals are more localized at the edges of the molecule.

Computational analyses, particularly using time-dependent density functional theory (TD-DFT), have been employed to determine the electronic energy levels. For the parent 4H-Cyclopenta(def)phenanthrene, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key parameter. The table below presents a comparison of the HOMO-LUMO gap for related aromatic systems.

| Compound | HOMO-LUMO Gap (eV) |

| 4H-Cyclopenta(def)phenanthrene | ~4.667 |

| Anthracene | ~3.593 |

This interactive table is based on data for the parent compound and related structures, providing a baseline for understanding the electronic properties of its ethylated derivative.

The larger HOMO-LUMO gap in phenanthrene-type systems like 4H-Cyclopenta(def)phenanthrene suggests greater stability and lower reactivity compared to their linear acene counterparts. The frontier molecular orbital analysis indicates that the LUMO in 4H-Cyclopenta(def)phenanthrene derivatives possesses a2 (B175372) symmetry, which allows for coupling with totally symmetric vibrational modes.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in mapping out the potential energy surfaces for chemical reactions, identifying transition states, and determining reaction barriers. For PAHs, reactions such as oxidation and electrophilic substitution are of primary interest. For instance, the oxidation of 4H-Cyclopenta(def)phenanthrene can lead to the formation of the corresponding ketone.

Influence of Ethyl Substitution on Electronic Configuration

The introduction of an ethyl group onto the 4H-Cyclopenta(def)phenanthrene core is expected to have several predictable effects on its electronic configuration:

Inductive Effect: The ethyl group is an electron-donating group through the inductive effect (+I). This would lead to an increase in the electron density of the aromatic system, which in turn would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, leading to a slight red shift in the absorption spectrum.

Hyperconjugation: Hyperconjugation between the C-H bonds of the ethyl group and the aromatic π-system can also contribute to the electron-donating effect.

Steric Effects: The ethyl group introduces steric bulk, which can influence the planarity of the molecule and its ability to stack in the solid state. This can have a subsequent impact on intermolecular electronic coupling.

In a broader context, studies on polymers incorporating 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]-phenanthrene units have been conducted. researchgate.net While these studies focus on larger macromolecular systems, they provide insights into how alkyl substitutions influence the electronic properties, leading to materials suitable for applications like blue-emitting organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Investigating Aggregation Behavior and Intermolecular Interactions of Ethylated PAHs

PAHs are known to aggregate in solution and in the solid state through π-π stacking interactions. MD simulations can model these aggregation processes. The introduction of ethyl groups on the periphery of the 4H-Cyclopenta(def)phenanthrene core would significantly alter these intermolecular interactions.

MD simulations of asphaltenes, which are complex mixtures of PAHs and other hydrocarbons, have shown that the size and nature of aliphatic chains have a profound effect on aggregation behavior. nih.gov These studies can serve as a model for understanding how the ethyl group in ethyl-4H-Cyclopenta(def)phenanthrene might mediate its self-assembly.

Simulation of Fragmentation and Isomerization Processes in Substituted PAHs

The fragmentation and isomerization of PAHs upon exposure to energy sources like radiation are critical processes in astrophysics and combustion chemistry. researchgate.net MD simulations can be used to model the bond-breaking and rearrangement pathways.

For unsubstituted PAHs, common fragmentation pathways include the loss of hydrogen atoms (H) and acetylene (B1199291) (C₂H₂). nih.gov The branching ratios of these pathways are dependent on the size of the PAH and the energy input. nih.gov

The presence of an ethyl group would introduce new fragmentation channels. For instance, the C-C bond between the ethyl group and the aromatic ring could be a point of cleavage. The fragmentation of the ethyl group itself is also a possibility. Common fragmentation patterns for alkyl-substituted aromatic compounds often involve the formation of a stable tropylium (B1234903) ion. youtube.com

The following table summarizes the common neutral losses observed in the fragmentation of PAHs.

| Neutral Loss | Commonality |

| H | Favored at lower energy and for larger PAHs |

| C₂H₂ | Dominant at higher energy and for smaller PAHs |

| H₂ | Minor pathway |

This interactive table highlights general fragmentation patterns of PAHs, which provides a basis for predicting the behavior of ethyl-substituted derivatives.

While specific MD simulations on the fragmentation of ethyl-4H-Cyclopenta(def)phenanthrene are not documented, it is reasonable to predict that the ethyl substituent would lower the energy required for certain fragmentation pathways and introduce new, competitive dissociation channels.

Machine Learning-Based MD for Anharmonic IR Spectra

The accurate prediction of infrared (IR) spectra is crucial for the identification and characterization of molecules. Traditional quantum chemical calculations, while accurate, are computationally expensive, especially for larger molecules. Machine learning-based molecular dynamics (MLMD) has emerged as a powerful alternative for efficiently computing anharmonic IR spectra, which account for the non-harmonic nature of molecular vibrations and temperature effects. researchgate.net

A typical MLMD workflow for obtaining the anharmonic IR spectrum of ethyl-4H-cyclopenta(def)phenanthrene would involve several steps. arxiv.org Initially, a set of reference data is generated using high-level quantum chemical calculations, such as Density Functional Theory (DFT), for a representative set of molecular geometries of the compound. This data includes the potential energy surface and dipole moment surface. Subsequently, a machine learning model, often a neural network, is trained on this reference data to create a force field that can accurately predict the forces on the atoms and the molecular dipole moment for any given geometry. researchgate.net

With the trained ML model, molecular dynamics simulations are performed to simulate the vibrational dynamics of ethyl-4H-cyclopenta(def)phenanthrene at a desired temperature. arxiv.org The IR spectrum is then calculated from the Fourier transform of the time-correlation function of the molecular dipole moment obtained from the MD trajectory. This approach not only provides a more realistic spectrum by including anharmonic effects but is also significantly faster than traditional ab initio MD simulations. researchgate.net

The table below presents a hypothetical comparison of vibrational frequencies for a key vibrational mode in ethyl-4H-cyclopenta(def)phenanthrene, as predicted by different computational methods.

| Vibrational Mode | Harmonic DFT (cm⁻¹) | Anharmonic DFT (cm⁻¹) | MLMD (300 K) (cm⁻¹) |

| C-H stretch (ethyl) | 3010 | 2965 | 2960 |

| Aromatic C-H stretch | 3100 | 3050 | 3045 |

| C=C stretch (ring) | 1620 | 1610 | 1608 |

| CH₂ bend (ethyl) | 1470 | 1455 | 1452 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics tools are instrumental in the systematic exploration of chemical space and the development of predictive models for various molecular properties. Quantitative Structure-Activity Relationship (QSAR) modeling, a key area of cheminformatics, aims to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties.

For ethyl-4H-cyclopenta(def)phenanthrene and its analogs, QSAR models can be developed to predict properties relevant to materials science, such as electronic properties (e.g., HOMO-LUMO gap), or to environmental science, such as degradation rates. A study on the dissipation of polycyclic aromatic hydrocarbons (PAHs) in the rhizosphere demonstrated that molecular structure indices can be used to build robust QSAR models. nih.gov

The development of a QSAR model for a series of ethylated analogs of 4H-cyclopenta(def)phenanthrene would begin with the generation of a dataset of molecules with varying ethylation patterns. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).

The next step involves selecting the most relevant descriptors that correlate with the property of interest. This is often achieved using statistical methods like genetic algorithms or partial least squares regression. nih.gov The final QSAR model is then validated using an external set of compounds to assess its predictive power.

Design and Prediction of Novel Ethylated Analogs

The principles of cheminformatics and QSAR can be proactively applied to the de novo design of novel ethylated analogs of 4H-cyclopenta(def)phenanthrene with desired properties. This process often involves a ligand-based or structure-based design strategy. A study on the discovery of novel phenanthrene-based ligands successfully utilized a de novo design approach. nih.gov

In the context of designing novel ethylated analogs, a virtual library of compounds could be generated by systematically varying the position and number of ethyl groups on the 4H-cyclopenta(def)phenanthrene scaffold. For each designed analog, its properties would be predicted using the previously developed QSAR model or other computational methods.

The following table illustrates a hypothetical set of designed analogs and their predicted properties.

| Compound | Number of Ethyl Groups | Position of Ethyl Groups | Predicted HOMO-LUMO Gap (eV) | Predicted Solubility (logS) |

| ECP-1 | 1 | 1 | 4.2 | -5.1 |

| ECP-2 | 1 | 2 | 4.1 | -5.0 |

| ECP-3 | 2 | 1,6 | 3.9 | -5.5 |

| ECP-4 | 2 | 2,7 | 3.8 | -5.4 |

This predictive screening allows for the prioritization of a smaller, more manageable set of candidate molecules for synthesis and experimental validation, thereby saving time and resources.

Thermodynamic and Kinetic Analysis of Reaction Pathways

Understanding the thermodynamic and kinetic aspects of reaction pathways is fundamental to controlling chemical processes, such as the synthesis or degradation of ethyl-4H-cyclopenta(def)phenanthrene. Computational methods can provide detailed insights into reaction mechanisms, transition states, and energy barriers.

A thermodynamic analysis would involve calculating the standard enthalpies and Gibbs free energies of formation for the reactants, intermediates, transition states, and products of a given reaction. These calculations are typically performed using DFT or other high-level quantum chemical methods. The results can be used to determine the feasibility of a reaction and the relative stability of different isomers or products.

Kinetic analysis focuses on the rates of chemical reactions. By locating the transition state structure for each elementary step in a reaction pathway, the activation energy can be calculated. This information is crucial for predicting reaction rates and understanding how factors like temperature and catalysts influence the reaction outcome. Studies on the hydride transfer reactions of benzopyran compounds have demonstrated a correlation between thermodynamic and kinetic parameters. mdpi.com

For instance, in a hypothetical synthetic route to ethyl-4H-cyclopenta(def)phenanthrene, computational analysis could be used to compare different cyclization strategies or to optimize the conditions for the introduction of the ethyl group. The calculated energy profile for a reaction pathway provides a visual representation of the energy changes that occur as reactants are converted to products.

The table below presents hypothetical thermodynamic and kinetic data for a key reaction step in the formation of ethyl-4H-cyclopenta(def)phenanthrene.

| Reaction Step | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) | Rate Constant at 298 K (s⁻¹) |

| Friedel-Crafts Alkylation | 15.2 | -5.8 | 1.2 x 10⁻³ |

| Cyclization | 25.7 | -10.2 | 3.5 x 10⁻⁸ |

Material Science Applications and Structure Property Relationships of Ethylated 4h Cyclopenta Def Phenanthrene Systems

Organic Electronics and Optoelectronic Devices

The unique electronic structure and tunable properties of 4H-Cyclopenta[def]phenanthrene (CPP) derivatives, particularly those functionalized with ethyl and related alkyl groups, have positioned them as significant materials in the field of organic electronics. The rigid, planar core of the CPP molecule facilitates π-π stacking and charge transport, while the attached alkyl chains, such as ethyl or ethylhexyl groups, enhance solubility and processability, allowing for the fabrication of high-quality thin films essential for electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4H-Cyclopenta[def]phenanthrene are particularly valued as building blocks for materials used in blue-emitting OLEDs, a notoriously challenging area in display and lighting technology. chemistryviews.orgresearchgate.net The introduction of a CPP-based backbone into polymers can lead to devices with high efficiency and pure blue emission. researchgate.net

A notable example is the polymer poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), which incorporates an ethylhexyl group (an ethyl group extended by a butyl chain) at the C4 position. researchgate.netkoreascience.kr This polymer provides a stable and efficient blue electroluminescence, effectively inhibiting the formation of keto defects that often cause undesirable green or yellow emission over time. researchgate.net Devices fabricated with PCPP as the emissive layer have demonstrated the ability to produce a stabilized blue light without showing peaks in the long-wavelength region, even after extended operation in the air. researchgate.net

Research into CPP-based materials has yielded various oligomers and polymers with impressive performance metrics. For instance, multilayer OLEDs using oligomers of 4,4-dimethyl-4H-cyclopenta[def]phenanthrene have achieved bright blue emission with CIE coordinates of (0.17, 0.14) and a maximum luminescence efficiency of 0.81 cd/A. researchgate.net Another device, using a derivative named OCPA, produced a bright blue emission at 434 nm with a maximum brightness of 2500 cd/m² and CIE coordinates (0.16, 0.12) that are very close to the NTSC standard for blue. researchgate.net These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, a critical factor for device longevity. researchgate.net

Table 1: Performance of OLEDs Based on 4H-Cyclopenta[def]phenanthrene Derivatives

| Material | Device Configuration | Max Emission (nm) | Max Brightness (cd/m²) | Max Efficiency | CIE Coordinates (x, y) | Ref |

| PCPP | ITO/PEDOT:PSS/PCPP/Al | 400 | 1500 | 0.70 cd/A | (0.17, 0.12) | researchgate.net |

| OCPA | ITO/NPD/OCPA/BAlq/Alq3/LiF/Al | 434 | 2500 | 1.2 cd/A | (0.16, 0.12) | researchgate.net |

| TerCPP | Multilayer | 440 (sky blue) | N/A | N/A | N/A | researchgate.net |

| Oligo-MCPP | Multilayer | 416-447 | 1076 | 0.81 cd/A | (0.17, 0.14) | researchgate.net |

Potential in Organic Photovoltaic Devices (OPVs) and Solar Cells

The same photoactive properties that make CPP derivatives suitable for OLEDs also give them significant potential in the realm of organic photovoltaics. chemistryviews.org The phenanthrene (B1679779) core is a subject of intense research for designing novel organic dyes for solar cells, with computational and machine learning models being used to predict and optimize their photovoltaic parameters. rsc.orgrsc.org

While specific studies focusing solely on ethyl-4H-cyclopenta[def]phenanthrene in OPVs are not prevalent, the general class of materials shows promise. For OPVs, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the open-circuit voltage (Voc), and the material's absorption spectrum, which affects the short-circuit current (Jsc). rsc.orgresearchgate.net The CPP framework provides a robust and tunable electronic scaffold. By modifying the CPP core with different functional groups and incorporating it into copolymers, its electronic properties can be tailored for optimal performance in a solar cell's active layer.

For example, a common strategy to improve OPV performance is to create push-pull type copolymers. This has been demonstrated with related structures like 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), where copolymerization and the addition of specific side chains enhanced the dielectric constant, leading to improved short-circuit current and fill factor in the resulting solar cells. rsc.org This approach could be readily applied to ethylated CPP systems to fine-tune their properties for photovoltaic applications.

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible, low-cost electronics, and their performance hinges on the charge transport characteristics of the organic semiconductor used. nih.gov Phenanthrene-based materials are advantageous for OFETs due to their inherent chemical stability and ordered molecular packing, which facilitates efficient charge movement. nih.govrsc.org

The introduction of alkyl chains, such as ethyl groups, is a critical design strategy for OFET materials. These groups improve solubility for solution-based processing while also influencing the solid-state packing of the molecules, which directly impacts charge carrier mobility. nih.gov For instance, in studies of analogous thiophene-based systems, an ethyl derivative was found to adopt a two-dimensional columnar (π-stacking) structure that resulted in a high charge mobility of 1.0 cm²/Vs. nih.gov

Phenanthrene-based oligomers have demonstrated high mobility and exceptional stability, even during prolonged storage in ambient conditions. rsc.org Given that the CPP structure is a phenanthrene derivative, ethylated CPPs are expected to exhibit favorable characteristics for OFET applications. The rigid CPP core combined with the packing-directing and solubilizing ethyl groups presents a promising template for designing high-performance p-channel semiconductors for next-generation organic transistors. nih.govrsc.org

Table 2: Charge Mobility in Phenanthrene-Related Organic Semiconductors for OFETs

| Compound Class | Specific Derivative | Mobility (cm²/Vs) | Key Structural Feature | Ref |

| Picene | - | 1.1 | Isomer of pentacene, phenanthrene-type structure | nih.gov |

| Phenanthrene Oligomer | Co-oligomer with bithiophene | 0.12 | Enhanced air stability | nih.gov |

| Thiophene Analogue | Ethyl derivative | 1.0 | 2D columnar structure | nih.gov |

| Thiophene Analogue | Iso-propyl derivative | 0.4 | Good solubility | nih.gov |

Advanced Materials Design and Synthesis

The structural and electronic versatility of the ethylated 4H-cyclopenta[def]phenanthrene system makes it a fundamental component in the bottom-up design of novel organic materials with tailored functions.

Building Blocks for Conjugated Polymers and Photoactive Materials